

# (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester structure elucidation

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## Compound of Interest

**Compound Name:** (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

**Cat. No.:** B1444383

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An In-depth Technical Guide to the Structure Elucidation of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**

## Introduction: The Imperative of Structural Integrity in Synthesis

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible research. **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** is a key building block, often utilized in the synthesis of more complex molecular architectures. Its structure incorporates a brominated aromatic ring, a strategic site for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protected secondary amine, a cornerstone of peptide and medicinal chemistry.<sup>[1][2]</sup> The Boc group's stability in various conditions and its clean removal under mild acid make it invaluable.<sup>[2][3]</sup>

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this specific carbamate. We move beyond simple data reporting to explain the causality behind analytical choices and interpretative reasoning. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity and purity.

## Section 1: Molecular Blueprint

A clear understanding of the target structure is the essential first step in designing an effective elucidation strategy.

Caption: Molecular structure of the target compound.

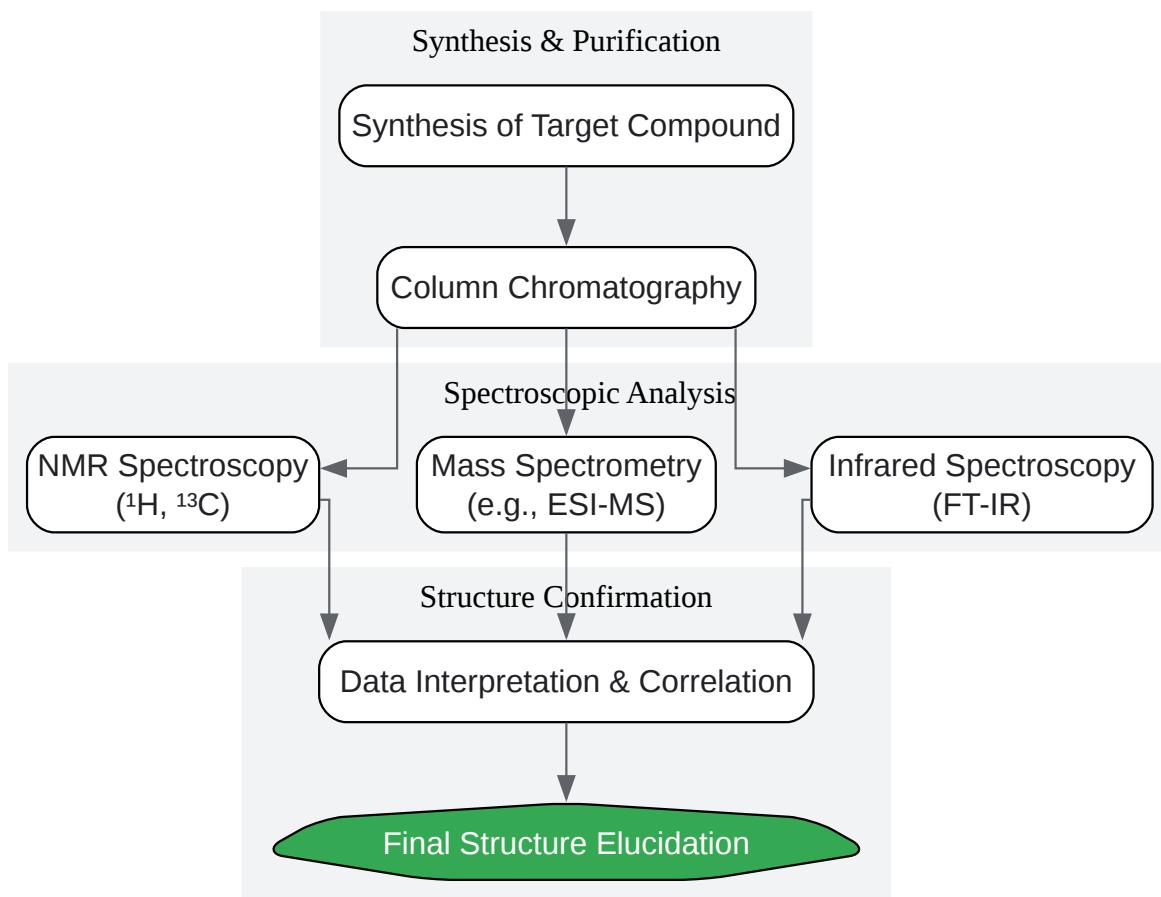
Table 1: Compound Identification

Property	Value	Source
IUPAC Name	<b>tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate</b>	<a href="#">[4]</a>
CAS Number	260809-26-5	<a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	300.19 g/mol	<a href="#">[4]</a>

| Form | Liquid | [\[4\]](#) |

## Section 2: The Integrated Analytical Workflow

The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. Our workflow leverages the strengths of three core spectroscopic methods to build an unassailable case for the structure of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**.



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Caption: Integrated workflow for structure elucidation.

## Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Experience:** NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the connectivity and chemical environment of nearly every atom. For this molecule, NMR is critical to confirm the presence and placement of the methyl

group on the nitrogen, distinguishing it from its secondary amine precursor, tert-butyl (4-bromobenzyl)carbamate.<sup>[6]</sup>

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.
- Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is chosen for its excellent solubilizing properties for non-polar to moderately polar compounds and its characteristic solvent peak at 7.26 ppm, which serves as an internal reference.
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
  - $^1\text{H}$  NMR: Acquire at least 16 scans.
  - $^{13}\text{C}$  NMR: Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

## Data Interpretation: Expected Spectral Features

$^1\text{H}$  NMR Spectroscopy: The tert-butyl carbamate group exhibits restricted rotation around the N-C(O) bond, which can lead to the observation of two rotamers at room temperature. This results in two sets of peaks for the methyl and benzyl protons, though they are often broadened or coalesced.

- Aromatic Protons (AA'BB' System): The para-substituted benzene ring will show two distinct signals, each integrating to 2 protons. These will appear as two doublets due to coupling with their ortho neighbors.
  - ~7.45 ppm (d, 2H): Protons ortho to the bromine atom, deshielded by bromine's inductive effect.
  - ~7.15 ppm (d, 2H): Protons ortho to the benzyl carbon.

- Benzyl Protons (-CH<sub>2</sub>-): A singlet integrating to 2 protons. Its chemical shift is influenced by the adjacent nitrogen and aromatic ring.
  - ~4.40 ppm (s, 2H): This benzylic position is deshielded by the electronegative nitrogen atom.
- N-Methyl Protons (-CH<sub>3</sub>): A singlet integrating to 3 protons. This is a key signal confirming N-methylation.
  - ~2.80 ppm (s, 3H): The chemical shift is characteristic of a methyl group attached to a nitrogen within a carbamate.
- tert-Butyl Protons (-C(CH<sub>3</sub>)<sub>3</sub>): A sharp singlet integrating to 9 protons, representing the three equivalent methyl groups of the Boc protector.
  - ~1.48 ppm (s, 9H): This signal is highly characteristic and typically appears far upfield.

#### <sup>13</sup>C NMR Spectroscopy:

- Carbonyl Carbon (~155 ppm): The C=O of the carbamate group is significantly downfield.
- Aromatic Carbons (~120-140 ppm): Expect four signals: one for the bromine-bearing carbon (C-Br), one for the benzyl-bearing carbon (C-CH<sub>2</sub>), and two for the C-H carbons.
- Boc Quaternary Carbon (~80 ppm): The quaternary carbon of the tert-butyl group.
- Benzyl Carbon (~52 ppm): The -CH<sub>2</sub>- carbon.
- N-Methyl Carbon (~34 ppm): The -N-CH<sub>3</sub> carbon.
- Boc Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group.

## Section 4: Mass Spectrometry (MS)

Expertise & Experience: MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation patterns. For this molecule, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, <sup>79</sup>Br and <sup>81</sup>Br. Therefore, any fragment containing a bromine atom will appear as a

pair of peaks ( $M^+$  and  $M+2$ ) of almost equal intensity, separated by 2 m/z units. This provides an internal validation system for the presence of bromine in the molecule and its fragments.

## Experimental Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Ionization Mode: Use positive ion mode, as the molecule can be readily protonated to form  $[M+H]^+$  or adducted with sodium to form  $[M+Na]^+$ .
- Data Acquisition: Acquire the spectrum over a mass range of m/z 50 to 500.

## Data Interpretation: Expected Spectral Features

- Molecular Ion Peak: The primary goal is to identify the molecular ion. In ESI, this will likely be the sodium adduct  $[M+Na]^+$ .
  - m/z 322.05 & 324.05: This pair of peaks corresponds to  $[C_{13}H_{18}^{79}BrNO_2 + Na]^+$  and  $[C_{13}H_{18}^{81}BrNO_2 + Na]^+$ , respectively. Their ~1:1 intensity ratio is definitive proof of a single bromine atom in the parent molecule.
- Key Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation may occur in the source. The most expected fragmentation pathway is the loss of the Boc group or parts of it.
  - Loss of tert-butyl cation (57 Da): A fragment corresponding to  $[M - C_4H_9]^+$ .
  - Loss of isobutene (56 Da): The Boc group can cleave to lose isobutene, leaving  $[M - C_4H_8 + H]^+$ .
  - Loss of the entire Boc group (100 Da): Cleavage can result in the loss of  $CO_2$  and isobutene, leading to the (4-bromobenzyl)methylamine cation at m/z 200/202.

- Tropylium Ion Formation: Cleavage of the C-N bond can generate the 4-bromotropylium ion at m/z 169/171.

## Section 5: Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this molecule, the most critical absorption is the strong carbonyl (C=O) stretch of the carbamate group. Its position provides information about the electronic environment of the ester.

## Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Instrument Preparation: Record a background spectrum of the clean ATR crystal.
- Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600  $\text{cm}^{-1}$ .
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

## Data Interpretation: Expected Spectral Features

- $\sim 2970 \text{ cm}^{-1}$  (C-H stretch): Aliphatic C-H stretching from the methyl and tert-butyl groups.
- $\sim 1695 \text{ cm}^{-1}$  (C=O stretch): A very strong and sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak.<sup>[7]</sup>
- $\sim 1400-1500 \text{ cm}^{-1}$  (C=C stretch): Absorptions from the aromatic ring stretching.
- $\sim 1150-1250 \text{ cm}^{-1}$  (C-N and C-O stretch): Carbamates exhibit strong stretching bands in this region from the C-N and C-O single bonds.<sup>[7]</sup>

## Section 6: Data Synthesis and Final Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

- NMR confirms the complete carbon-hydrogen framework: It shows the 1,4-disubstituted aromatic ring, the benzylic  $\text{CH}_2$ , the N-methyl group, and the tert-butyl group, all with the correct integrations and in the expected chemical environments.
- MS confirms the molecular formula and the presence of bromine: The isotopic pattern of the molecular ion peak provides irrefutable evidence for the elemental composition ( $\text{C}_{13}\text{H}_{18}\text{BrNO}_2$ ).
- IR confirms the key functional groups: The strong carbonyl absorption at  $\sim 1695 \text{ cm}^{-1}$  validates the presence of the carbamate functional group.

When the predicted data in the table below is matched by experimental results from all three independent analyses, the structure of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** is confirmed with an exceptionally high degree of confidence.

Table 2: Summary of Expected Analytical Data

Technique	Feature	Expected Value	Rationale
<sup>1</sup> H NMR	<b>Aromatic H (ortho to Br)</b>	<b>~7.45 ppm (d, 2H)</b>	<b>Deshielded by Br</b>
	Aromatic H (ortho to CH <sub>2</sub> )	~7.15 ppm (d, 2H)	Shielded relative to H ortho to Br
	Benzyl CH <sub>2</sub>	~4.40 ppm (s, 2H)	Deshielded by N and aromatic ring
	N-Methyl CH <sub>3</sub>	~2.80 ppm (s, 3H)	Characteristic N-CH <sub>3</sub> carbamate shift
	tert-Butyl (CH <sub>3</sub> ) <sub>3</sub>	~1.48 ppm (s, 9H)	Characteristic Boc group signal
<sup>13</sup> C NMR	Carbamate C=O	~155 ppm	Carbonyl environment
	Aromatic C-Br	~121 ppm	Halogen-substituted aromatic C
	Quaternary Boc C	~80 ppm	Shielded quaternary carbon
	Benzyl CH <sub>2</sub>	~52 ppm	Aliphatic C attached to N
	N-Methyl CH <sub>3</sub>	~34 ppm	Aliphatic C attached to N
	Methyl Boc CH <sub>3</sub>	~28 ppm	Aliphatic C
MS (ESI+)	[M+Na] <sup>+</sup>	m/z 322.05 / 324.05	Molecular weight + Na adduct with Br isotope pattern
	Key Fragment	m/z 169 / 171	4-bromotropylium ion
IR	C=O Stretch	~1695 cm <sup>-1</sup> (Strong)	Carbamate carbonyl group
	C-H Stretch (sp <sup>3</sup> )	~2970 cm <sup>-1</sup>	Aliphatic C-H bonds

|| C-O Stretch | ~1160 cm<sup>-1</sup> (Strong) | Ester C-O bond |

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Address: 3281 E Guasti Rd  
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